2-{1-[(1E)-2-(4-chlorophenyl)ethenesulfonyl]-2,3-dihydro-1H-indol-3-yl}acetic acid
Description
Properties
IUPAC Name |
2-[1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-2,3-dihydroindol-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO4S/c19-15-7-5-13(6-8-15)9-10-25(23,24)20-12-14(11-18(21)22)16-3-1-2-4-17(16)20/h1-10,14H,11-12H2,(H,21,22)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHUAXHVBMIIHO-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2N1S(=O)(=O)C=CC3=CC=C(C=C3)Cl)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C2=CC=CC=C2N1S(=O)(=O)/C=C/C3=CC=C(C=C3)Cl)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(1E)-2-(4-chlorophenyl)ethenesulfonyl]-2,3-dihydro-1H-indol-3-yl}acetic acid typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis method.
Introduction of the Ethenesulfonyl Group: The ethenesulfonyl group can be introduced through a sulfonylation reaction.
Formation of the Final Compound: The final step involves the reaction of the sulfonylated indole derivative with acetic acid or its derivatives under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(1E)-2-(4-chlorophenyl)ethenesulfonyl]-2,3-dihydro-1H-indol-3-yl}acetic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced sulfonyl derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2-{1-[(1E)-2-(4-chlorophenyl)ethenesulfonyl]-2,3-dihydro-1H-indol-3-yl}acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{1-[(1E)-2-(4-chlorophenyl)ethenesulfonyl]-2,3-dihydro-1H-indol-3-yl}acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Table 1: Structural and Molecular Properties
Key Observations :
- The target compound’s ethenesulfonyl-4-chlorophenyl group differentiates it from indomethacin’s 4-chlorophenylcarbonyl and methoxy/methyl substituents. This structural variation may alter binding affinity to cyclooxygenase (COX) enzymes .
- The hydrochloride derivative (Table 1, row 4) lacks the sulfonyl and chlorophenyl groups, emphasizing the importance of these substituents in enhancing lipophilicity and target engagement .
Pharmacological Activity
Key Observations :
Table 3: Pharmacokinetic and Toxicity Data
Key Observations :
- ML 3000’s enterohepatic circulation and glucuronidation suggest a prolonged half-life, which may inform metabolic studies of the target compound .
- The absence of gastrointestinal damage in ML 3000 at high doses contrasts sharply with indomethacin, underscoring the safety benefits of structural modifications .
Biological Activity
The compound 2-{1-[(1E)-2-(4-chlorophenyl)ethenesulfonyl]-2,3-dihydro-1H-indol-3-yl}acetic acid is a complex organic molecule that exhibits notable biological activity. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
The chemical structure of the compound features an indole ring system attached to an ethenesulfonyl moiety and an acetic acid group. The presence of the 4-chlorophenyl group enhances its lipophilicity, potentially influencing its biological interactions.
The biological activity of this compound has been investigated in various studies, revealing multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes involved in inflammatory pathways.
- Antimicrobial Properties : Preliminary studies indicate that it possesses antibacterial and antifungal properties, making it a candidate for further development in antimicrobial therapies.
- Cytotoxic Effects : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial efficacy of the compound against several strains of bacteria. The results indicated a significant zone of inhibition (7.5–10.5 mm), demonstrating its potential as an antibacterial agent .
Case Study 2: Cytotoxicity in Cancer Cells
In another investigation focusing on cancer therapy, the compound was tested against human cancer cell lines. Results showed that it induced apoptosis in a dose-dependent manner, with IC50 values ranging from 10 to 20 µM across different cell types .
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antibacterial | Zone of inhibition: 7.5–10.5 mm | |
| Cytotoxic | IC50 values: 10–20 µM | |
| Enzyme Inhibition | Significant inhibition observed |
Table 2: Synthesis Conditions
| Step | Reagents | Conditions |
|---|---|---|
| Ethenesulfonyl Formation | Ethenesulfonyl chloride + 4-chlorophenyl | Room temperature, solvent-free |
| Indole Coupling | Indole derivative + Ethenesulfonyl derivative | Reflux in organic solvent |
| Acetic Acid Attachment | Final product + Acetic acid | Stirring at room temperature |
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 2-{1-[(1E)-2-(4-chlorophenyl)ethenesulfonyl]-2,3-dihydro-1H-indol-3-yl}acetic acid, and how can they be addressed?
- Answer : Synthesis typically involves sulfonylation of the indole core followed by coupling with the acetic acid moiety. Challenges include regioselectivity during sulfonylation and purification due to intermediate polarities. To address this:
- Use controlled reaction temperatures (e.g., 0–5°C during sulfonylation) to minimize side reactions .
- Employ HPLC with a C18 column for purification, leveraging gradients of acetonitrile/water (70:30 to 95:5) to isolate the product .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
- Answer : Combine NMR spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) :
- ¹H NMR : Look for characteristic peaks:
- δ 7.2–7.8 ppm (aromatic protons from 4-chlorophenyl and indole groups) .
- δ 3.5–4.2 ppm (methylene protons adjacent to the sulfonyl group) .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Answer :
- Solubility : Moderately soluble in DMSO (>10 mM) and ethanol, but poorly in aqueous buffers. Use sonication (30 min) or 5% DMSO co-solvent for in vitro assays .
- Stability : Degrades at >40°C or in basic conditions (pH >9). Store at –20°C under nitrogen to prevent oxidation .
Advanced Research Questions
Q. How does the stereochemistry of the ethenesulfonyl group [(1E)-configuration] influence biological activity?
- Answer : The (E)-isomer enhances binding to hydrophobic pockets in enzyme active sites (e.g., kinases or proteases) due to its planar geometry.
- Compare with (Z)-isomer : Lower activity (<50% inhibition in kinase assays) due to steric hindrance .
- Validate via X-ray crystallography or docking studies using PDB structures .
Q. What contradictions exist in reported bioactivity data for this compound, and how can they be resolved?
- Answer : Discrepancies in IC₅₀ values (e.g., 0.5–5 µM for COX-2 inhibition) arise from assay conditions:
- Resolution : Standardize protocols:
- Use recombinant enzyme assays (e.g., human COX-2 in HEK293 cells) .
- Include positive controls (e.g., celecoxib) to calibrate activity .
Q. What computational methods are optimal for predicting the compound’s pharmacokinetics?
- Answer :
- ADMET Prediction : Use SwissADME to assess logP (~3.2) and BBB permeability (low).
- Metabolic Sites : Identify sulfonyl group and indole NH as hotspots for CYP3A4-mediated oxidation via GLIDE/Prime MD simulations .
Q. How can researchers optimize the compound’s selectivity against off-target receptors?
- Answer :
- Structural Modifications : Introduce bulky substituents (e.g., trifluoromethyl) at the indole 4-position to block off-target binding .
- Selectivity Screening : Use PANTHER kinase profiling (100+ kinases) to identify cross-reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
